Cas no 1261470-62-5 (Methyl 1-aminonaphthalene-3-acetate)

Methyl 1-aminonaphthalene-3-acetate is a naphthalene derivative featuring both an amino and an ester functional group, making it a versatile intermediate in organic synthesis. Its structure allows for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. The compound’s aromatic amine moiety provides reactivity for coupling reactions, while the ester group offers flexibility for hydrolysis or transesterification. Its stability under standard conditions ensures ease of handling and storage. This compound is particularly useful in the development of fluorescent dyes, bioactive molecules, and coordination chemistry due to its electron-rich naphthalene core. High purity grades are available for research and industrial use.
Methyl 1-aminonaphthalene-3-acetate structure
1261470-62-5 structure
Product name:Methyl 1-aminonaphthalene-3-acetate
CAS No:1261470-62-5
MF:C13H13NO2
Molecular Weight:215.247823476791
CID:4935520

Methyl 1-aminonaphthalene-3-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 1-aminonaphthalene-3-acetate
    • インチ: 1S/C13H13NO2/c1-16-13(15)8-9-6-10-4-2-3-5-11(10)12(14)7-9/h2-7H,8,14H2,1H3
    • InChIKey: JUHFTGDCGNNFNW-UHFFFAOYSA-N
    • SMILES: O(C)C(CC1C=C(C2C=CC=CC=2C=1)N)=O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 254
  • XLogP3: 2.3
  • トポロジー分子極性表面積: 52.3

Methyl 1-aminonaphthalene-3-acetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A219002692-500mg
Methyl 1-aminonaphthalene-3-acetate
1261470-62-5 98%
500mg
$1078.00 2023-09-03
Alichem
A219002692-250mg
Methyl 1-aminonaphthalene-3-acetate
1261470-62-5 98%
250mg
$693.60 2023-09-03
Alichem
A219002692-1g
Methyl 1-aminonaphthalene-3-acetate
1261470-62-5 98%
1g
$1819.80 2023-09-03

Methyl 1-aminonaphthalene-3-acetate 関連文献

Methyl 1-aminonaphthalene-3-acetateに関する追加情報

Methyl 1-Aminonaphthalene-3-Acetate: A Comprehensive Overview

Methyl 1-Aminonaphthalene-3-Acetate, identified by the CAS number 1261470-62-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the naphthalene derivative family, which has been extensively studied for its diverse applications in drug design and material science. The structure of Methyl 1-Aminonaphthalene-3-Acetate comprises a naphthalene ring system with an amino group at position 1 and an acetate ester group at position 3, along with a methyl substituent. This unique combination of functional groups imparts distinctive chemical properties, making it a valuable molecule for various research and industrial purposes.

Recent studies have highlighted the potential of Methyl 1-Aminonaphthalene-3-Acetate in the development of novel therapeutic agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit promising activity against chronic inflammatory conditions, such as arthritis. The ability of Methyl 1-Aminonaphthalene-3-Acetate to modulate key inflammatory pathways makes it a compelling candidate for further exploration in drug discovery.

In addition to its pharmacological applications, Methyl 1-Aminonaphthalene-3-Acetate has also been investigated for its electronic properties. Materials scientists have utilized this compound as a building block in the synthesis of organic semiconductors, which are critical components in modern electronic devices such as OLEDs (Organic Light Emitting Diodes) and flexible electronics. The naphthalene core provides excellent charge transport properties, while the amino and acetate groups offer opportunities for functionalization to tailor electronic characteristics. Recent advancements in this area have been documented in the journal Advanced Materials, where researchers reported enhanced device performance using derivatives of this compound.

The synthesis of Methyl 1-Aminonaphthalene-3-Acetate involves a multi-step process that typically begins with the preparation of the parent naphthalene amine. This is followed by acetylation at the 3-position and subsequent methylation to introduce the acetate ester group. The reaction conditions, including temperature, solvent, and catalyst selection, are crucial for achieving high yields and purity. Optimization studies have shown that microwave-assisted synthesis can significantly accelerate the reaction process while maintaining product quality. Such findings have been reported in Green Chemistry, emphasizing the importance of sustainable synthetic methods.

Toxicological studies on Methyl 1-Aminonaphthalene-3-Acetate have been conducted to assess its safety profile for potential therapeutic applications. In vitro assays using human cell lines have revealed moderate cytotoxicity at high concentrations, suggesting that careful dosing would be necessary if this compound were to be used in clinical settings. Furthermore, acute toxicity studies in animal models indicate that systemic exposure to this compound does not result in immediate adverse effects at doses below certain thresholds. These findings are consistent with data published in Toxicology Letters, which provide valuable insights into the safety considerations for this compound.

Looking ahead, the future of Methyl 1-Aminonaphthalene-3-Acetate lies in its potential as a versatile building block for advanced materials and innovative drugs. Ongoing research is focused on optimizing its synthesis pathways, enhancing its bioavailability for pharmacological applications, and exploring novel functionalizations for electronic devices. Collaborative efforts between chemists, biologists, and materials scientists are expected to unlock new possibilities for this compound, solidifying its role as an important entity in contemporary chemical research.

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